molecular formula C21H24N2O2S2 B11558098 Methyl {[7-tert-butyl-3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate

Methyl {[7-tert-butyl-3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate

Cat. No.: B11558098
M. Wt: 400.6 g/mol
InChI Key: DEQCKRPLMSUCBS-UHFFFAOYSA-N
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Description

Methyl {[7-tert-butyl-3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate is a complex organic compound that features a quinoline core, a thiophene ring, and a sulfanyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {[7-tert-butyl-3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of environmentally friendly solvents and reagents to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl {[7-tert-butyl-3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Amines, alcohols, and other nucleophiles under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl {[7-tert-butyl-3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the thiophene ring can interact with proteins and enzymes. The sulfanyl acetate group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl {[7-tert-butyl-3-cyano-4-(phenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate
  • Methyl {[7-tert-butyl-3-cyano-4-(furan-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate

Uniqueness

Methyl {[7-tert-butyl-3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential biological activities compared to its phenyl and furan analogs .

Properties

Molecular Formula

C21H24N2O2S2

Molecular Weight

400.6 g/mol

IUPAC Name

methyl 2-[(7-tert-butyl-3-cyano-4-thiophen-2-yl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetate

InChI

InChI=1S/C21H24N2O2S2/c1-21(2,3)13-7-8-14-16(10-13)23-20(27-12-18(24)25-4)15(11-22)19(14)17-6-5-9-26-17/h5-6,9,13H,7-8,10,12H2,1-4H3

InChI Key

DEQCKRPLMSUCBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)N=C(C(=C2C3=CC=CS3)C#N)SCC(=O)OC

Origin of Product

United States

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